N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine core, a 1-ethylcyclobutyl group, and a carboxamide functional group. The presence of these functional groups and the specific arrangement of atoms confer distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-3-15(7-4-8-15)17-14(18)13-9-11-12(19-13)6-5-10(2)16-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWZTRHOLGIPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Furo[3,2-b]pyridine Core: This step often involves the cyclization of a suitable pyridine derivative with a furan ring precursor under acidic or basic conditions.
Introduction of the 1-Ethylcyclobutyl Group: This can be achieved through alkylation reactions, where the furo[3,2-b]pyridine intermediate is treated with an ethylcyclobutyl halide in the presence of a base.
Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylcyclobutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
